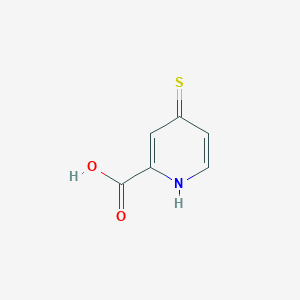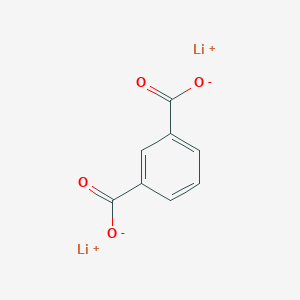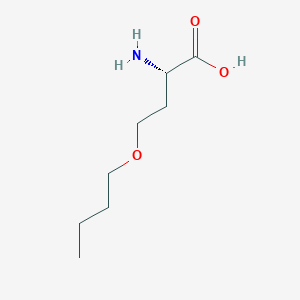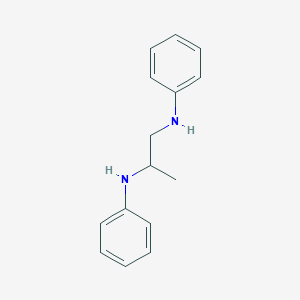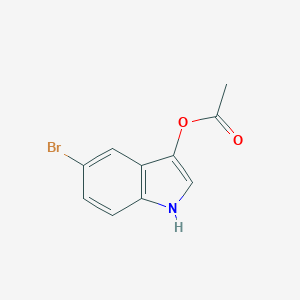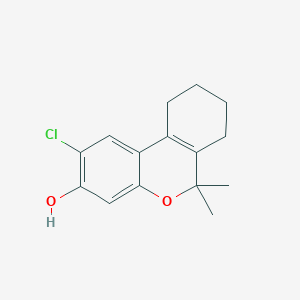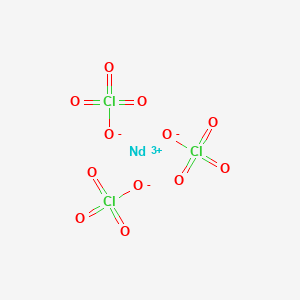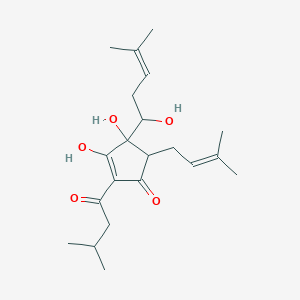
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is a natural product that is commonly known as curcumin. It is a yellow pigment that is found in turmeric, a spice that is commonly used in Indian cuisine. Curcumin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
作用机制
Curcumin exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer. Curcumin also has antioxidant properties, which help to protect cells from oxidative damage. In addition, curcumin has been shown to modulate the expression of various genes involved in disease processes.
生化和生理效应
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Curcumin has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, curcumin has been shown to improve insulin sensitivity and lipid metabolism in animal studies.
实验室实验的优点和局限性
Curcumin has several advantages for lab experiments. It is readily available and can be easily synthesized or extracted from turmeric. Curcumin is also relatively stable and can be stored for long periods of time. However, curcumin has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, curcumin has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on curcumin. One area of research is the development of novel formulations of curcumin that improve its solubility and bioavailability. Another area of research is the identification of new targets and pathways for curcumin in disease processes. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of curcumin in humans. Finally, there is a need for more research on the potential use of curcumin in combination with other drugs or therapies for the treatment of various diseases.
合成方法
The synthesis of curcumin can be achieved through various methods, including extraction from turmeric, chemical synthesis, and biosynthesis. Extraction from turmeric is the most common method used to obtain curcumin. This involves the use of solvents such as ethanol or acetone to extract the curcuminoids from the turmeric rhizome. Chemical synthesis involves the use of various reagents to synthesize curcumin from simpler compounds. Biosynthesis involves the use of microorganisms such as bacteria or fungi to produce curcumin.
科学研究应用
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. Curcumin has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In addition, curcumin has been studied for its potential use in wound healing and as an antimicrobial agent.
属性
CAS 编号 |
16892-02-7 |
|---|---|
产品名称 |
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
分子式 |
C21H32O5 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
3,4-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H32O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,17,23,25-26H,9-11H2,1-6H3 |
InChI 键 |
LOONUJJGHHFUCE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
规范 SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
其他 CAS 编号 |
24149-26-6 |
同义词 |
RHO-ISOHUMULONEB2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



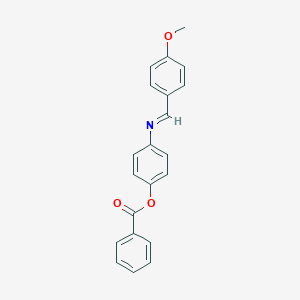
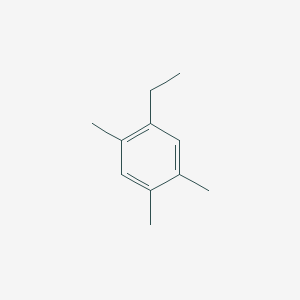
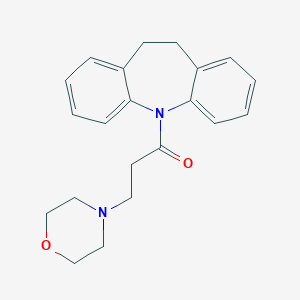
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
